molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1

1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one

Cat. No.: B14126792
CAS No.: 59662-28-1
M. Wt: 252.3 g/mol
InChI Key: UJTDOWFEBUTOIH-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a methylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one typically involves the reaction of 4-bromobiphenyl with 2-methylpentan-1-one in the presence of a suitable base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the biphenyl group.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Biphenyl: A simpler analog with two connected phenyl rings, used as a starting material for various organic syntheses.

    4-Bromobiphenyl: A halogenated derivative used in the synthesis of more complex biphenyl compounds.

    2-Methylpentan-1-one: A ketone used as a solvent and intermediate in organic synthesis.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-methylpentan-1-one is unique due to the combination of the biphenyl and methylpentanone moieties, which confer distinct chemical and biological properties

Properties

CAS No.

59662-28-1

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3

InChI Key

UJTDOWFEBUTOIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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